molecular formula C20H34N2O4 B4960369 N-(2-METHOXYETHYL)-2-[3-(2-METHOXYETHYLCARBAMOYLMETHYL)-1-ADAMANTYL]ACETAMIDE CAS No. 5545-28-8

N-(2-METHOXYETHYL)-2-[3-(2-METHOXYETHYLCARBAMOYLMETHYL)-1-ADAMANTYL]ACETAMIDE

Cat. No.: B4960369
CAS No.: 5545-28-8
M. Wt: 366.5 g/mol
InChI Key: MKGZUPCWKXETPK-UHFFFAOYSA-N
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Description

The compound N-(2-Methoxyethyl)-2-[3-(2-Methoxyethylcarbamoylmethyl)-1-Adamantyl]Acetamide features a rigid adamantane core substituted with a 2-methoxyethylcarbamoylmethyl group and an acetamide moiety bearing a second 2-methoxyethyl chain. Adamantane derivatives are known for their lipophilicity and metabolic stability, making them attractive in drug design for central nervous system (CNS) targets or enzymes requiring rigid binding pockets . The dual 2-methoxyethyl groups may enhance solubility compared to unmodified adamantane analogs, balancing hydrophobicity for improved pharmacokinetics.

Properties

IUPAC Name

N-(2-methoxyethyl)-2-[3-[2-(2-methoxyethylamino)-2-oxoethyl]-1-adamantyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N2O4/c1-25-5-3-21-17(23)12-19-8-15-7-16(9-19)11-20(10-15,14-19)13-18(24)22-4-6-26-2/h15-16H,3-14H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGZUPCWKXETPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC12CC3CC(C1)CC(C3)(C2)CC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70386045
Record name N-(2-METHOXYETHYL)-2-[3-(2-METHOXYETHYLCARBAMOYLMETHYL)-1-ADAMANTYL]ACETAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5545-28-8
Record name N-(2-METHOXYETHYL)-2-[3-(2-METHOXYETHYLCARBAMOYLMETHYL)-1-ADAMANTYL]ACETAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYETHYL)-2-[3-(2-METHOXYETHYLCARBAMOYLMETHYL)-1-ADAMANTYL]ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps may include:

    Formation of the adamantane core: This can be achieved through a series of cyclization reactions.

    Introduction of functional groups: The methoxyethyl and carbamoylmethyl groups are introduced through nucleophilic substitution reactions.

    Final coupling: The final step involves coupling the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXYETHYL)-2-[3-(2-METHOXYETHYLCARBAMOYLMETHYL)-1-ADAMANTYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides (e.g., HCl, HBr) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a potential inhibitor or activator of biological pathways.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As a component in materials science for developing new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-METHOXYETHYL)-2-[3-(2-METHOXYETHYLCARBAMOYLMETHYL)-1-ADAMANTYL]ACETAMIDE would depend on its specific interactions with molecular targets. This could involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with cellular pathways: Affecting signal transduction or metabolic processes.

Comparison with Similar Compounds

Adamantane-Containing Acetamides

Adamantane is frequently incorporated into pharmaceuticals and industrial materials. Key structural analogs include:

Table 1: Adamantane-Based Acetamides

Compound Name Substituents Key Properties Applications References
Target Compound 2-Methoxyethylcarbamoylmethyl High lipophilicity, polar groups Hypothetical CNS/pharma
N-1-Adamantyl-N-(2-(Dimethylamino)Ethoxy)Acetamide 2-(Dimethylamino)ethoxy Ionizable amine, hydrochloride Industrial material
3-(1-Adamantyl)-1-(2-Fluoroethyl)-1-NitrosoUrea Fluoroethyl, nitroso Alkylating agent Experimental oncology

Key Findings :

  • The target compound’s 2-methoxyethyl groups contrast with dimethylaminoethoxy in industrial analogs, likely reducing toxicity and enhancing water solubility.
  • Adamantane’s rigidity may improve target binding specificity compared to flexible aliphatic chains in other derivatives .

Pharmaceutical Acetamides with Heterocyclic Moieties

Quinoline- and piperidine-based acetamides are prevalent in kinase inhibitor patents:

Table 2: Heterocyclic Acetamides

Compound Name (Example 34) Structure Molecular Weight Indicated Use References
N-(4-(3-Chloro-4-(Pyridin-2-yl-Methoxy)Phenylamino)-3-Cyano-7-(Tetrahydrofuran-3-yl-Oxy)Quinolin-6-yl)-2-(1-(2-Methoxyethyl)Piperidin-4-ylidene)Acetamide Quinoline, piperidinylidene 669 Kinase inhibitor

Comparison :

  • kinases).
  • Both share 2-methoxyethyl groups, suggesting a role in solubility enhancement.

Pesticide Acetamides

Chloroacetamides like alachlor and pretilachlor are herbicidal:

Table 3: Herbicidal Acetamides

Compound Name Substituents Key Features Applications References
Alachlor 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl) Chloro, methoxymethyl Pre-emergent herbicide
Pretilachlor 2-Chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl) Chloro, propoxyethyl Rice field herbicide

Key Differences :

  • The target compound lacks chloro substituents and aromatic phenyl rings, ruling out herbicidal activity. Its adamantane core and polar groups suggest a mammalian biochemical target.

Toxicity and Structural Alerts

Azo dyes with bis(2-methoxyethyl)amino groups (e.g., C21H25BrN6O8) exhibit mutagenicity in mammalian cell assays . While the target compound shares 2-methoxyethyl substituents, its adamantane scaffold and absence of azo bonds likely reduce genotoxic risk.

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